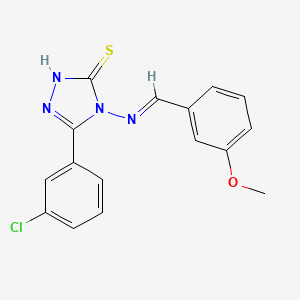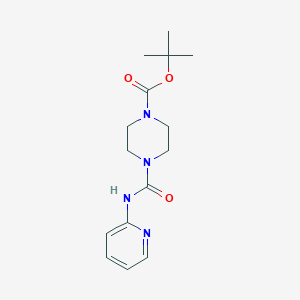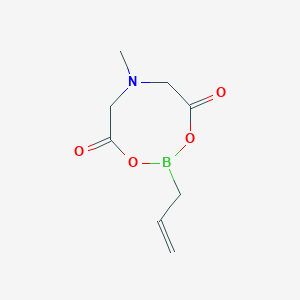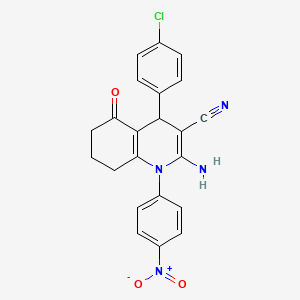
2,6-Dichlorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
2,6-Dichlorobenzene-1-sulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with a fluoride source under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonyl fluoride group. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Dichlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles. Common reagents for these reactions include amines and alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Click Chemistry: The sulfonyl fluoride motif can be used in click chemistry to assemble -SO2- linked small molecules with proteins or nucleic acids.
Scientific Research Applications
2,6-Dichlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, particularly in the development of bioconjugates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can interact with amino acids in proteins, leading to the formation of stable sulfonamide bonds. This reactivity makes it a valuable tool in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
2,6-Dichlorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
- 2,6-Difluorobenzenesulfonyl fluoride
- 2,6-Dichlorobenzenesulfonyl chloride
- 2,6-Difluoro-N-{2-fluoro-3-[(2-hydroxypyrimidin-4-yl)acetyl]phenyl}benzenesulfonamide
These compounds share similar structural features but differ in their reactivity and applications. The presence of different substituents on the benzene ring can significantly influence their chemical behavior and suitability for various applications.
Properties
CAS No. |
1355090-09-3 |
|---|---|
Molecular Formula |
C6H3Cl2FO2S |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,6-dichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |
InChI Key |
YZHIFNHRRUIOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)





![N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053020.png)

![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)
![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)
